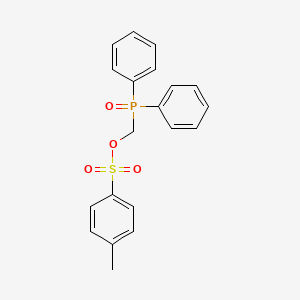

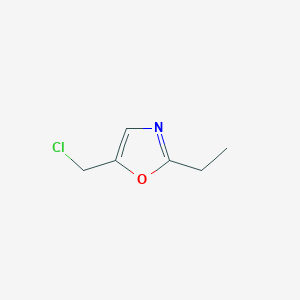

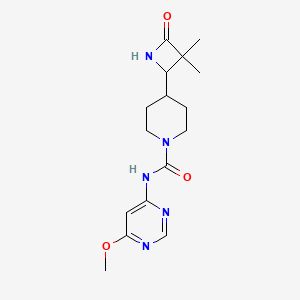

![molecular formula C19H16ClN3O2S B2384436 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 450340-72-4](/img/structure/B2384436.png)

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

Pyrazoles and their derivatives can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . All the synthesized compounds can be unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can be determined by various spectroscopic techniques such as IR, 1 H-NMR, 13 C-NMR spectra, and HRMS .Applications De Recherche Scientifique

- Findings : Several compounds from this series exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k demonstrated promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

- Molecular Simulation : Compound 13 showed favorable binding in the active site of LmPTR1 (Leishmania enzyme), suggesting its potential as an antileishmanial agent .

- Mechanism : It induced apoptosis by activating caspase 9 and cleaving poly(ADP-ribose) polymerase 1 (PARP-1) .

Anti-Tubercular Activity

Antileishmanial and Antimalarial Evaluation

Antiproliferative Activity

Plant Hormone Analog

Mécanisme D'action

Safety and Hazards

Orientations Futures

Pyrazoles and their derivatives have a broad spectrum of biological activities, making them an interesting class in drug discovery . Therefore, they are gaining more attention in the field of medicinal chemistry . Future research could focus on developing new synthesis methods and studying the biological activity of pyrazole derivatives .

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S/c1-25-17-8-3-2-7-14(17)19(24)21-18-15-10-26-11-16(15)22-23(18)13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZGXFWKHWZUFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

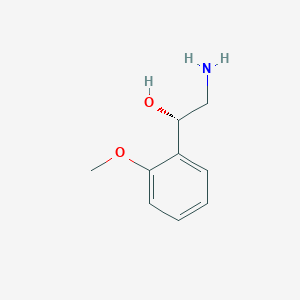

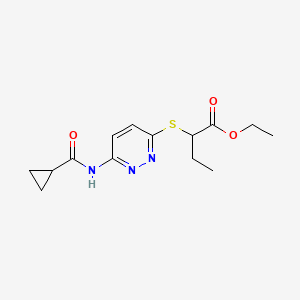

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)

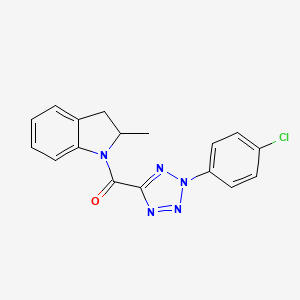

![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)

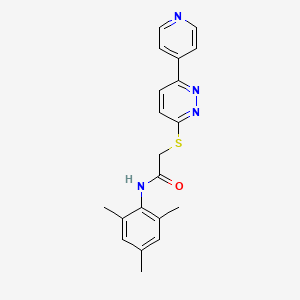

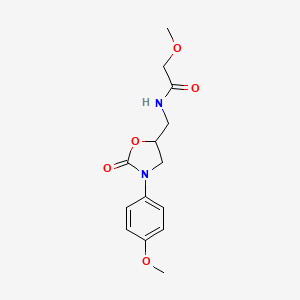

![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)

![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)

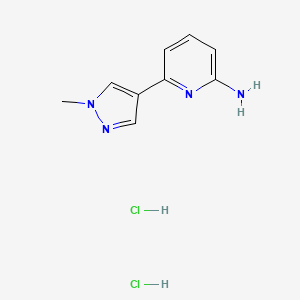

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide;hydrochloride](/img/structure/B2384373.png)